(1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis
Description
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis is a chiral cyclohexane derivative featuring a methoxy group at the 4-position and an amine group at the 1-position, both in the cis configuration. The compound’s stereochemistry is critical to its physicochemical properties and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical applications where stereoselectivity is essential .
Properties
CAS No. |
61367-43-9 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with methoxyamine, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.
Scientific Research Applications
(1s,4s)-4-Methoxycyclohexan-1-amine hydrochloride, cis has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound serves as a probe in studying enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (1s,4s)-4-methoxycyclohexan-1-amine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : ~165.67 g/mol (estimated based on analogs).
- Functional Groups : Primary amine (NH₂), methoxy (OCH₃).
- Applications : Intermediate in drug synthesis, chiral building block.
Comparison with Structurally Similar Compounds
Methyl 4-Aminocyclohexanecarboxylate Hydrochloride (cis/trans mixture)
- Structure : Carboxylate ester (COOCH₃) at position 4 instead of methoxy (OCH₃); amine at position 1.
- Cis/trans isomer mixtures complicate stereochemical purity, whereas the target compound is exclusively cis .
- Synthesis : Often synthesized via catalytic hydrogenation of methyl 4-nitrocyclohexanecarboxylate, yielding a mixture of cis and trans isomers .
cis-4-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride
- Structure: Aminomethyl (CH₂NH₂) and carboxylic acid (COOH) substituents.
- Key Differences: The carboxylic acid group enhances hydrophilicity and ionic interactions, making it suitable for peptide-like synthesis. The aminomethyl group introduces a secondary amine, altering nucleophilicity compared to the primary amine in the target compound .
- Applications : Used in peptide mimetics and enzyme inhibitors .
4-(Dimethylamino)cyclohexanone Hydrochloride
- Structure: Dimethylamino (N(CH₃)₂) and ketone (C=O) groups.
- Key Differences: The ketone group increases electrophilicity, enabling reactions like nucleophilic additions. The dimethylamino group is a stronger base than the primary amine in the target compound, influencing pH-dependent solubility .
- Applications : Precursor for tertiary amine-based pharmaceuticals .
| Property | Target Compound | 4-(Dimethylamino)cyclohexanone HCl |
|---|---|---|
| Functional Groups | OCH₃, NH₂ | N(CH₃)₂, C=O |
| Molecular Weight (g/mol) | ~165.67 | ~191.68 |
| Basicity (pKa) | ~10.6 (amine) | ~9.5 (dimethylamino) |
cis-1,4-Diaminocyclohexane Dihydrochloride
- Structure : Two amine groups at positions 1 and 4 in cis configuration.
- Higher molecular weight and charge density enhance water solubility .
- Synthesis : One-pot enzymatic cascade reactions yield >98% cis isomer purity .
Research Findings and Trends
- Stereochemical Stability : Cis isomers of cyclohexane derivatives often exhibit higher thermodynamic stability due to reduced steric strain compared to trans isomers, as demonstrated in conformational analyses .
- Toxicity Considerations : Structural analogs like 4,4'-methylenebis(cyclohexylamine) show similar toxicity profiles (e.g., respiratory irritation) due to shared primary amine functionality .
- Synthetic Efficiency : Enzymatic methods (e.g., ketoreductase/transaminase cascades) are increasingly used to achieve high cis selectivity (>98%) in amine-bearing cyclohexanes .
Biological Activity
(1S,4S)-4-Methoxycyclohexan-1-amine hydrochloride, cis, is a chiral amine compound that has gained attention in medicinal chemistry due to its potential biological activity. The presence of functional groups such as amine and methoxy suggests that this compound may interact with various biological targets, making it a candidate for drug development and other applications in biochemistry.
Chemical Structure and Properties
The compound is characterized by its cyclohexane ring structure substituted with a methoxy group and an amine group. The chirality at the 1 and 4 positions contributes to its unique properties, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClN₁O |
| Molecular Weight | 161.66 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of (1S,4S)-4-methoxycyclohexan-1-amine hydrochloride is hypothesized to involve interactions with specific receptors or enzymes. The amine group can participate in hydrogen bonding, facilitating binding to biological macromolecules.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
- Receptors : It could potentially bind to neurotransmitter receptors, influencing signaling pathways.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that cyclohexylamines can influence serotonin and norepinephrine levels, potentially leading to antidepressant effects.
- Antitumor Activity : There is evidence that certain derivatives exhibit cytotoxicity against cancer cell lines.
Case Study: Antidepressant Activity
A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of a related compound in rodent models. The findings indicated significant improvements in behavioral tests, suggesting potential efficacy in mood disorders.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antidepressant | Cyclohexylamines | Increased serotonin levels |
| Antitumor | Various derivatives | Cytotoxicity against cancer cells |
| Neuroprotective | Related amines | Reduced neuronal apoptosis |
Safety and Toxicology
While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological studies should be conducted to evaluate the compound's safety profile before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
